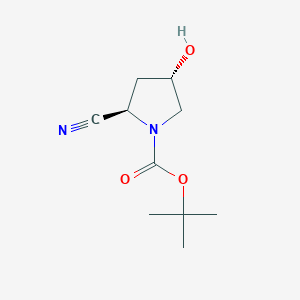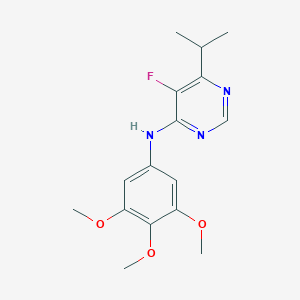![molecular formula C28H37N3O3S B2497949 N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1428122-33-1](/img/structure/B2497949.png)
N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of complex organic compounds, including sulfonamide derivatives and their analogs, have been of significant interest due to their diverse biological activities and applications in medicinal chemistry. Such compounds are often explored for their potential in drug discovery and as tools for understanding biological mechanisms.
Synthesis Analysis
The synthesis of complex sulfonamides and related compounds typically involves multi-step chemical reactions, including the formation of sulfonamide linkages, aromatic substitutions, and modifications of the piperidine ring. For instance, Wang et al. (2018) described the synthesis of a PET agent involving methylpiperazin and methylpyridin moieties, highlighting the intricate steps needed for such molecules (Wang et al., 2018).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Compounds with similar structural features, particularly those incorporating piperidine and sulfonamide functionalities, have been synthesized and evaluated for their antibacterial properties. For instance, new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibited valuable antibacterial results upon screening (Aziz‐ur‐Rehman et al., 2017). This suggests that compounds with similar functional groups could have potential applications in the development of new antibacterial agents.
Anticancer Research
In the realm of anticancer research, certain sulfonamide compounds have shown effective inhibitory activity against enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis. Novel acridine and bis acridine sulfonamides, for instance, have demonstrated significant inhibition of cytosolic carbonic anhydrase isoforms, suggesting potential for anticancer applications (Ramazan Ulus et al., 2013).
Chemiluminescent Applications
Chemiluminescent N-sulfonylacridinium compounds have been synthesized and their light emission kinetics studied, showing potential for applications in bioassays and diagnostics. The modification of substituents on the sulfonyl component has been found to affect the kinetics of light output, indicating the importance of structural optimization for specific applications (P. G. Mattingly, 1991).
Enzyme Inhibition for Neurological Disorders
Additionally, some research has focused on the development of N-arylpiperazine-1-carboxamide derivatives as potent androgen receptor (AR) antagonists with potential applications in the treatment of prostate cancer. This highlights the therapeutic potential of structurally related compounds in modulating hormone receptors for disease treatment (I. Kinoyama et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S/c1-23-6-5-16-30(21-23)22-26-11-9-25(10-12-26)20-29-28(32)27-13-17-31(18-14-27)35(33,34)19-15-24-7-3-2-4-8-24/h2-4,7-12,15,19,23,27H,5-6,13-14,16-18,20-22H2,1H3,(H,29,32)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNKZTMENONOPL-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)
